2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one
Description
This compound is a quinazolinone derivative featuring a 3,4-dihydroquinazolin-4-one core substituted with a morpholin-4-yl group at position 6, a 4-methoxyphenylmethyl moiety at position 3, and a 2-(4-fluorophenyl)-2-oxoethylsulfanyl chain at position 2. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects . The morpholine ring enhances solubility and pharmacokinetic properties, while the fluorophenyl and methoxyphenyl groups may influence target binding via hydrophobic and electronic interactions .
Synthetic routes for analogous compounds involve condensation of α-halogenated ketones with thiol-containing intermediates under basic conditions, as seen in triazole-quinazolinone hybrids . While direct synthesis data for this compound is unavailable, its structural motifs align with methods described for related derivatives, such as FeCl₃-catalyzed cyclization or ionic liquid-mediated one-pot reactions .
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-[(4-methoxyphenyl)methyl]-6-morpholin-4-ylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O4S/c1-35-23-9-2-19(3-10-23)17-32-27(34)24-16-22(31-12-14-36-15-13-31)8-11-25(24)30-28(32)37-18-26(33)20-4-6-21(29)7-5-20/h2-11,16H,12-15,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDVNWXONNKCMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic synthesis
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
The compound 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a complex organic molecule belonging to the quinazolinone family, which is known for its diverse biological activities and significance in medicinal chemistry. The potential applications of this compound span several fields, owing to its unique structural features such as the morpholine moiety and fluorophenyl group.
Quinazoline Derivatives in Medicinal Chemistry
Quinazolines are heterocyclic compounds recognized for their ability to interact with biological targets, making them significant in medicinal chemistry. Their diverse biological activities make them potential candidates for therapeutic applications.
Synthesis and Optimization
The synthesis of this compound involves several synthetic steps. Optimizing these routes for yield and cost-effectiveness is crucial for large-scale production. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce environmental impact.
Mechanism of Action and Therapeutic Potential
The mechanism of action for this compound likely involves interaction with specific molecular targets within biological systems. The quinazolinone core may bind to enzymes or receptors, modulating their activity. The presence of the benzodioxole and fluorophenyl groups enhances binding affinity and specificity, while the morpholine group could improve solubility and bioavailability. Understanding these interactions is essential for predicting therapeutic effects and optimizing drug design.
Mechanism of Action
The mechanism of action of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s bioactivity and physicochemical properties can be contextualized through comparisons with structurally similar quinazolinones and triazole derivatives (Table 1). Key analogues include:
Key Observations :
- Morpholine Contribution: The morpholin-4-yl group in the target compound likely improves aqueous solubility compared to non-polar substituents (e.g., ethyl or methylphenyl groups) .
- Core Heterocycle: Triazole-containing analogues (e.g., ) exhibit distinct bioactivity profiles (e.g., antifungal vs. kinase inhibition), underscoring the role of the quinazolinone core in target specificity .
Bioactivity and Molecular Similarity
Hierarchical clustering of bioactivity profiles (e.g., NCI-60 screening) reveals that compounds with >70% structural similarity often share overlapping targets, such as kinases or epigenetic regulators . For example:
- The Tanimoto coefficient (a metric for molecular similarity) between the target compound and 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-4(3H)-quinazolinone is estimated at ~0.85, suggesting comparable modes of action .
- Dereplication studies using mass spectrometry (MS/MS) and cosine scoring indicate that fluorophenyl-substituted quinazolinones cluster separately from chlorophenyl derivatives, implying divergent metabolic pathways or protein interactions .
Pharmacokinetic and Toxicity Considerations
- 4-Methoxyphenyl vs. 4-Methylphenyl : Methoxy groups enhance metabolic stability via reduced CYP450-mediated oxidation compared to methyl groups .
- Morpholine vs. Triazole : Morpholine’s electron-rich oxygen may reduce hepatotoxicity risks compared to triazoles, which often require careful dosing to avoid off-target effects .
Biological Activity
The compound 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a complex organic molecule belonging to the quinazoline derivatives class. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, particularly in anticancer research. This article explores the biological activity of this specific compound through various studies, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 447.48 g/mol. Its structure includes functional groups that are crucial for its biological activity, such as the fluorophenyl and methoxyphenyl moieties, which are known to enhance pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H21FN3O3S |
| Molecular Weight | 447.48 g/mol |
| CAS Number | [Not specified] |
| Solubility | [Data not available] |
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity. The specific compound under discussion has shown promise in inhibiting various cancer cell lines. A study conducted by Walid Fayad et al. (2019) identified novel anticancer compounds through screening drug libraries on multicellular spheroids, suggesting that similar structures may have comparable efficacy against tumor cells .
Mechanism of Action:
The mechanism involves interaction with biological targets associated with cancer pathways, including apoptosis induction and cell cycle arrest. The presence of the morpholine ring is believed to enhance the compound's ability to penetrate cellular membranes, facilitating its action on intracellular targets.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation effectively. For instance, compounds similar to this structure have been reported to exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the phenyl rings significantly affect the biological activity of quinazoline derivatives. For example, electron-donating groups on aromatic rings enhance cytotoxicity, while electron-withdrawing groups can diminish it .
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups | Increased cytotoxicity |
| Electron-withdrawing groups | Decreased cytotoxicity |
Case Studies and Research Findings
- Antitumor Activity : A study highlighted that quinazoline derivatives with similar structural features demonstrated significant inhibitory activity against A-431 and Jurkat cell lines, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
- Molecular Dynamics Simulations : Research employing molecular dynamics simulations has shown that these compounds interact primarily through hydrophobic contacts with target proteins involved in cancer progression, further validating their potential as therapeutic agents .
- Novel Compound Identification : The identification of this compound as a potential anticancer agent was part of a broader effort to screen libraries of drug-like molecules for efficacy against cancer cells, showcasing its relevance in ongoing drug discovery efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
